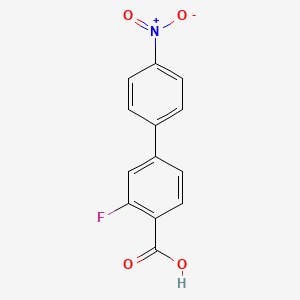

2-Fluoro-4-(4-nitrophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(4-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCAUZHVJLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718370 | |

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-47-8 | |

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Innovations for 2 Fluoro 4 4 Nitrophenyl Benzoic Acid

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Fluoro-4-(4-nitrophenyl)benzoic acid, the primary disconnection points are the C-C bond of the biaryl system and the carboxylic acid group.

A logical retrosynthetic approach involves disconnecting the bond between the two phenyl rings, suggesting a cross-coupling reaction as a key step. This leads back to two simpler precursors: a fluorinated benzoic acid derivative and a nitrophenyl derivative. This strategy is often favored due to the wide availability of boronic acids and aryl halides, making reactions like the Suzuki-Miyaura coupling highly effective.

Another disconnection strategy focuses on the carboxylic acid functional group. This involves a functional group interconversion, envisioning the benzoic acid being formed from the oxidation of a corresponding toluene (B28343) derivative. This simplifies the synthesis to the formation of a substituted diphenylmethane, which can then be oxidized.

Established Synthetic Routes to this compound

Several synthetic routes have been established for the preparation of this compound, each with its own set of advantages and challenges.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between two aromatic rings. nih.govlibretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govlibretexts.org For the synthesis of this compound, this would involve reacting a 2-fluoro-4-halobenzoic acid derivative with 4-nitrophenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and purity. nih.gov Researchers have explored various palladium complexes, including those with phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, to optimize the reaction. nih.gov

Oxidative Approaches from Substituted Toluenes

An alternative synthetic strategy involves the oxidation of a substituted toluene precursor. google.com For instance, 2-fluoro-4-(4-nitrophenyl)toluene can be oxidized to form the desired benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid. chemicalbook.com A German patent describes the oxidation of nitrofluorotoluenes using aqueous nitric acid at elevated temperatures and pressures to achieve higher yields. google.com One documented method involves stirring 2-fluoro-4-nitrotoluene (B45272) with potassium permanganate and tetrabutylammonium (B224687) bromide in an aqueous sodium hydroxide (B78521) solution, followed by heating. chemicalbook.com This process yielded 2-fluoro-4-nitrobenzoic acid as a white crystalline solid. chemicalbook.com Another approach utilizes periodic acid and chromium trioxide in acetonitrile (B52724). chemicalbook.com

Nitration and Fluorination Cascade Strategies

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. A potential strategy for synthesizing this compound could involve a sequence of nitration and fluorination reactions on a suitable benzoic acid derivative. However, the regioselectivity of these reactions can be challenging to control. For instance, the nitration of 2-chloro-4-fluorobenzoic acid can lead to the formation of undesired by-products. patsnap.com The Balz-Schiemann reaction is a classic method for introducing fluorine via a diazonium salt, which could be a viable, albeit multi-step, alternative. researchgate.net

Ester Hydrolysis as a Final Step in Synthesis

In many synthetic sequences, the carboxylic acid functionality is protected as an ester to prevent unwanted side reactions. The final step in such a synthesis is the deprotection of the ester group, typically through hydrolysis, to yield the final carboxylic acid. This hydrolysis can be carried out under acidic or basic conditions. The choice of conditions depends on the stability of the other functional groups present in the molecule. For example, the hydrolysis of p-nitrophenyl esters is a well-studied reaction and can be achieved under mild conditions. nih.govsemanticscholar.org The presence of the nitro group can influence the rate of hydrolysis. semanticscholar.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several factors can be fine-tuned.

In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, solvent, and temperature all play a significant role. For instance, using cesium carbonate as the base in anhydrous toluene with a Pd(PPh3)4 catalyst has been shown to be effective in certain Suzuki-Miyaura couplings. nih.gov

For oxidative approaches, the concentration of the oxidizing agent, reaction temperature, and reaction time are key parameters. In the oxidation of 2-fluoro-4-nitrotoluene with KMnO4, the gradual addition of the oxidant and maintaining the temperature at 95°C were crucial for the reaction's success. chemicalbook.com Similarly, in the nitric acid oxidation method, temperatures between 125°C and 250°C, preferably 190°C to 200°C, for 1 to 4 hours are recommended. google.com

The table below summarizes various reported yields for the synthesis of a key precursor, 2-fluoro-4-nitrobenzoic acid, highlighting the impact of different synthetic methods and conditions.

| Starting Material | Reagent(s) | Solvent | Yield (%) | Reference |

| 2-Fluoro-4-nitrotoluene | KMnO4, NaOH (aq) | Water | 73.7 | chemicalbook.com |

| 2-Fluoro-4-nitrotoluene | Periodic acid, CrO3 | Acetonitrile | 81 | chemicalbook.com |

| Nitrofluorotoluenes | Nitric acid (aq) | Water | 78 | google.com |

Novel Synthetic Methodologies and Expedited Protocols (e.g., Microwave-Assisted Synthesis of related compounds)

The quest for more efficient and rapid chemical transformations has led to the exploration of novel synthetic methodologies, with microwave-assisted synthesis emerging as a powerful tool in modern organic chemistry. nih.gov While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles and successes observed in the synthesis of related fluorinated and nitrophenyl compounds provide a strong basis for its application. nih.govijpsr.com Microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, increased product yields, and improved purity profiles. ajrconline.org

For the synthesis of biaryl compounds, such as the target molecule, the Suzuki-Miyaura cross-coupling reaction is a cornerstone. nih.gov The application of microwave energy to this reaction has been shown to be highly effective. For instance, in the synthesis of various biaryl derivatives, microwave irradiation has been shown to accelerate the palladium-catalyzed coupling of arylboronic acids with aryl halides. nih.gov This expedited protocol can be logically extended to the synthesis of this compound, where 2-fluoro-4-bromobenzoic acid or its ester derivative could be coupled with 4-nitrophenylboronic acid.

The benefits of microwave assistance are not limited to the carbon-carbon bond formation step. The synthesis of precursors can also be expedited. For example, microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds containing fluorine and nitro groups, demonstrating its broad applicability. nih.govijpsr.com

Below is a data table illustrating typical conditions for microwave-assisted synthesis of related compounds, which could be adapted for the synthesis of this compound and its precursors.

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Microwave Conditions | Yield | Reference |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Bromobenzene | Pd(OAc)₂, K₂CO₃ | Toluene | 120°C, 15 min | High | nih.gov |

| Chalcone Synthesis | 2-Acetylbenzofuran, Fluorinated benzaldehydes | - | - | Not specified | Good | nih.gov |

| Cyclocondensation | Fluorinated chalcones, Guanidine hydrochloride | Alkaline media | - | Not specified | Good | nih.gov |

| Acrylohydrazide Synthesis | α-Benzamido-(4-nitro)-cinnamahydrazide, Aromatic aldehydes | Acidic conditions | - | Not specified | Not specified | ijpsr.com |

These examples underscore the potential of microwave-assisted protocols to significantly streamline the synthesis of this compound, offering a faster and more efficient alternative to conventional methods. Further research and development in this area could lead to optimized and validated microwave-assisted protocols for the direct synthesis of this important chemical compound.

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of scalability and sustainability. rsc.org A scalable process must be safe, economically viable, and capable of consistently producing the target compound in large quantities with high purity. Sustainability, on the other hand, focuses on minimizing the environmental impact of the chemical process by adhering to the principles of green chemistry. acs.org

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction remains a highly relevant and scalable method for constructing the biaryl core. rsc.org However, several factors must be considered for its large-scale implementation.

Catalyst Selection and Loading: The choice of the palladium catalyst and its ligands is crucial. For industrial applications, catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) are desirable to minimize the amount of expensive palladium required. nih.gov The development of ligand-free Suzuki-Miyaura coupling protocols, or the use of highly active N-heterocyclic carbene (NHC) palladium complexes, can contribute to a more cost-effective and sustainable process. nih.govrsc.org

Solvent Choice: The selection of an appropriate solvent is a key aspect of green chemistry. Ideally, the solvent should be non-toxic, non-flammable, and recyclable. Water is an excellent green solvent, and efforts have been made to develop water-based Suzuki-Miyaura coupling reactions. rsc.org The use of "water extract of banana" (WEB) as a reaction medium at room temperature represents an innovative and highly economical green alternative. rsc.org If organic solvents are necessary, the use of greener alternatives such as ethanol (B145695) or isopropanol (B130326) is preferred over more hazardous options like dimethylformamide (DMF). google.com

Waste Reduction and Atom Economy: A sustainable synthesis should aim to maximize atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. The choice of coupling partners can influence atom economy. Additionally, minimizing the formation of byproducts and developing efficient purification methods, such as crystallization over chromatography, can significantly reduce waste generation. acs.org The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate isolation and purification steps.

Alternative Synthetic Routes: Exploring alternative synthetic pathways that avoid the use of hazardous reagents or generate less waste is another important consideration. For instance, methods that avoid the use of flammable Raney nickel for reductions are considered safer for large-scale production. wipo.int

The following table summarizes key considerations for the scalable and sustainable synthesis of this compound.

| Consideration | Conventional Approach | Sustainable/Scalable Alternative | Reference |

| Catalyst | High loading of standard Pd catalysts | Highly active catalysts (e.g., NHC-Pd complexes), ligand-free systems | nih.gov, rsc.org |

| Solvent | DMF, Toluene | Water, Ethanol, Isopropanol, "Water Extract of Banana" (WEB) | google.com, rsc.org |

| Purification | Column chromatography | Crystallization | acs.org |

| Safety | Use of flammable reagents (e.g., Raney Ni) | Avoidance of hazardous reagents, implementation of safer reaction conditions | wipo.int |

| Process | Multi-step synthesis with isolation of intermediates | One-pot or tandem reactions | - |

By carefully considering these factors, it is possible to develop a manufacturing process for this compound that is not only economically viable but also environmentally responsible, aligning with the modern principles of green and sustainable chemistry.

Chemical Reactivity, Transformation, and Derivatization Studies

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, acyl halides, and anhydrides through well-established synthetic protocols.

The carboxylic acid moiety of 2-Fluoro-4-(4-nitrophenyl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by first converting the acid to a more reactive species. For instance, the formation of 4-nitrophenyl esters from various benzoic acids is a known process, often utilized to create activated esters for further reactions, such as in the study of enzymatic hydrolysis. semanticscholar.orgchemspider.com These activated esters, like 4-nitrophenyl benzoate, serve as useful synthons in organic chemistry. chemspider.comrsc.org

Amidation: The direct formation of amides from carboxylic acids and amines is also a feasible transformation. Modern catalytic methods, such as the use of titanium tetrafluoride (TiF₄), have been shown to effectively catalyze the direct amidation of various benzoic acids with anilines and other amines in good to excellent yields. researchgate.net Alternatively, the amidation can proceed via the activation of the carboxylic acid, for example, by converting it to an acyl halide first. Acid chlorides react efficiently with ammonia, primary amines, or secondary amines to form the corresponding amides. libretexts.org This two-step approach often requires a base like pyridine (B92270) or two equivalents of the amine to neutralize the HCl byproduct. libretexts.org

| Transformation | Typical Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') |

| Amidation (Direct) | Amine (R'-NH₂), Catalyst (e.g., TiF₄), Refluxing Toluene (B28343). researchgate.net | Amide (R-CONHR') |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'-NH₂), Base (e.g., Pyridine). libretexts.org | Amide (R-CONHR') |

Acyl Halides: The conversion of carboxylic acids to acyl halides creates highly reactive intermediates for synthesizing esters, amides, and other derivatives. libretexts.org Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used to produce acyl chlorides. libretexts.org For example, the related compound 2-fluoro-4-nitrobenzoic acid can be converted to 2-fluoro-4-nitrobenzoyl chloride using thionyl chloride. google.com This suggests that this compound would react similarly to yield 2-fluoro-4-(4-nitrophenyl)benzoyl chloride.

Anhydrides: Acid anhydrides can be formed from the corresponding carboxylic acids, often via an acyl chloride intermediate. The reaction of an acyl chloride with a carboxylate salt or another equivalent of the carboxylic acid yields the anhydride. libretexts.org Symmetrical anhydrides, such as 4-nitrobenzoic anhydride, are known compounds prepared from the corresponding acid. nih.gov

| Desired Derivative | Common Reagent(s) | Intermediate Reactivity |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂). libretexts.org | High |

| Acyl Bromide | Phosphorus tribromide (PBr₃). libretexts.org | High |

| Acid Anhydride | Acyl chloride + Carboxylic acid/carboxylate. libretexts.org | Moderate to High |

Transformations of the Fluoro Substituent

The fluorine atom on the benzoic acid ring is subject to specific chemical transformations, most notably nucleophilic aromatic substitution, due to the electronic influence of the other ring substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom is activated towards substitution by the carboxylic acid group in the ortho position. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion. libretexts.org

The reactivity in SNAr reactions is highly dependent on the strength of the nucleophile and the degree of activation of the aromatic ring. Aryl fluorides are particularly effective substrates for SNAr because fluorine is the most electronegative halogen, which facilitates the initial nucleophilic attack, and fluoride is a good leaving group in this context. libretexts.orgnih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, 2,4-dinitrofluorobenzene is well-known for its high reactivity toward nucleophiles in SNAr reactions. libretexts.org

While the target molecule already contains fluorine, the synthesis of its precursors or derivatives could involve selective fluorination techniques. Modern synthetic chemistry offers various methods for introducing fluorine into aromatic rings. researchgate.nettcichemicals.com

One such method is the nucleophilic fluorination of precursors containing a suitable leaving group, such as a nitro or chloro group, using fluoride salts. arkat-usa.org For instance, the synthesis of 2-fluorobenzoic acids has been achieved through the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org Another advanced strategy involves the direct C-H fluorination of arenes, although this is often challenging to control for regioselectivity. researchgate.net For precursors to this compound, a Suzuki or similar cross-coupling reaction could first be used to create the 4-(4-nitrophenyl)benzoic acid scaffold, followed by a late-stage fluorination step if a suitable precursor is designed.

Reactions of the Nitrophenyl Group

The nitrophenyl group in this compound provides another site for chemical modification, with the reduction of the nitro group being the most prominent transformation.

The reduction of an aromatic nitro group to an amino group is a fundamental reaction in organic synthesis. This transformation is typically accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). This reaction would convert this compound into 2-Fluoro-4-(4-aminophenyl)benzoic acid, a valuable intermediate for the synthesis of dyes, polymers, and pharmacologically active molecules. The resulting amino group can then undergo a wide range of further reactions, such as diazotization followed by substitution (Sandmeyer reaction) or acylation.

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1352318-47-8 | C₁₃H₈FNO₄ |

| 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | C₇H₄FNO₄ |

| 4-Nitrophenyl benzoate | 959-22-8 | C₁₃H₉NO₄ |

| 2,4-Dinitrofluorobenzene | 70-34-8 | C₆H₃FN₂O₄ |

| Thionyl chloride | 7719-09-7 | SOCl₂ |

| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ |

| 2-Fluoro-4-nitrobenzoyl chloride | 35114-48-2 | C₇H₃ClFNO₃ |

| 4-Nitrobenzoic anhydride | 902-47-6 | C₁₄H₈N₂O₇ |

| 2-Fluoro-4-(4-aminophenyl)benzoic acid | Not available | C₁₃H₁₀FNO₂ |

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group in this compound into an amino functionality is a key step in the synthesis of various derivatives. This reduction yields 2-Fluoro-4-(4-aminophenyl)benzoic acid, a valuable intermediate for the construction of pharmaceuticals and other advanced materials. The primary challenge in this transformation is to achieve high chemoselectivity, reducing the nitro group without affecting the carboxylic acid or causing dehalogenation.

Several methods are effective for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities. chemicalbook.comnih.gov Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method. However, care must be taken to avoid reduction of the aromatic rings or hydrodefluorination under harsh conditions. Alternative reagents that provide excellent selectivity include metal-based systems such as zinc (Zn) or tin (Sn) in an acidic medium. libretexts.org For instance, the use of zinc powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively reduce aromatic nitro groups at room temperature in the presence of carboxylic acids and halogens. chemicalbook.com

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂/Pd/C | Methanol or Ethanol (B145695), Room Temperature | Highly efficient, but may cause dehalogenation with some substrates. libretexts.org | libretexts.org |

| Sn/HCl or SnCl₂ | Acidic medium | Classic method, mild enough to preserve many functional groups. libretexts.org | libretexts.org |

| Fe/AcOH or Fe/NH₄Cl | Acidic or neutral conditions | Mild and selective method for reducing nitro groups. libretexts.org | libretexts.org |

| Zn/Hydrazine Glyoxylate | Room Temperature | Reported to be highly selective for nitro groups in the presence of carboxylic acids and halogens. chemicalbook.com | chemicalbook.com |

| Co₂(CO)₈/H₂O | Dimethoxyethane (DME) | Selectively reduces nitro groups in the presence of carbonyls and halides. nih.gov | nih.gov |

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

Further functionalization of this compound can be achieved through electrophilic aromatic substitution (EAS). The molecule contains two aromatic rings with different substitution patterns, leading to distinct reactivity. The focus of this section is the nitrophenyl ring.

The nitrophenyl ring is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the nitro group (-NO₂). libretexts.org This deactivation means that harsher reaction conditions are typically required for substitution to occur compared to benzene. The nitro group acts as a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C-3' and C-5'). libretexts.org This directive effect is a result of the resonance structures of the Wheland intermediate (the arenium ion), where placing the positive charge meta to the nitro group is less destabilizing than placing it ortho or para. libretexts.org Therefore, reactions such as nitration or halogenation on the nitrophenyl ring of this compound would be expected to yield 3'-substituted derivatives.

Chemo- and Regioselectivity in Multi-Substituted Reactions

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

Chemoselectivity is primarily concerned with the selective reaction of one functional group in the presence of others. A prime example is the reduction of the nitro group. As detailed in section 3.3.1, specific reducing agents can target the nitro group to form an amine while leaving the carboxylic acid and the carbon-fluorine bond intact. chemicalbook.comnih.gov Conversely, reactions involving the carboxylic acid, such as esterification or conversion to an acyl chloride, can typically be performed without affecting the nitro group or the fluoro substituent under appropriate conditions.

Regioselectivity deals with the position at which a reaction occurs. In electrophilic aromatic substitution, the two rings exhibit different reactivity.

The Nitrophenyl Ring : As discussed in 3.3.2, this ring is strongly deactivated, and substitution is directed to the positions meta to the nitro group.

By carefully choosing reagents and reaction conditions, a chemist can selectively functionalize a specific part of the molecule, highlighting its utility as a scaffold for building molecular complexity.

Synthesis of Advanced Derivatives for Specific Research Applications

This compound and its primary derivative, 2-Fluoro-4-(4-aminophenyl)benzoic acid, are valuable starting materials for the synthesis of advanced derivatives with applications in medicinal chemistry and materials science. nih.gov The structural framework of this compound is found in various biologically active molecules, including kinase inhibitors used in cancer therapy. nih.govnih.gov

The amino derivative, 2-Fluoro-4-(4-aminophenyl)benzoic acid, is particularly useful for constructing heterocyclic systems. For example, it can undergo condensation reactions to form quinazolines, a class of compounds known for a wide range of pharmacological activities, including as anticancer agents. nih.gov A plausible synthetic route could involve the reaction of the amino-benzoic acid with a suitable reagent like an amidine or a formylating agent followed by cyclization to build the quinazoline (B50416) core. The resulting scaffold could be further modified to optimize its biological activity. For instance, derivatives of quinazoline-4-carboxylic acid have been investigated as selective Aurora A kinase inhibitors. nih.gov

In materials science, the rigid biphenyl (B1667301) structure and the presence of polar functional groups make this compound and its derivatives interesting candidates for the development of novel polymers or liquid crystals. The ability to introduce different functional groups allows for the fine-tuning of material properties such as thermal stability, conductivity, and optical characteristics.

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-(4-aminophenyl)benzoic acid |

| Palladium on carbon |

| Zinc |

| Tin |

| Hydrazine glyoxylate |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-Fluoro-4-(4-nitrophenyl)benzoic acid in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each aromatic proton. The protons on the fluorobenzoic acid ring would appear as complex multiplets due to coupling with the adjacent fluorine atom (³J-coupling and ⁴J-coupling) and with each other. The protons on the nitrophenyl ring would likely present as a characteristic AA'BB' system, with two doublets, due to the symmetrical substitution. The acidic proton of the carboxyl group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 13 carbon atoms in the molecule. The carbon atom bonded to the fluorine would exhibit a large one-bond coupling constant (¹J-coupling), appearing as a doublet. Other carbons in the fluorinated ring would also show smaller C-F couplings. The signals for the carboxyl carbon, the nitro-substituted carbon, and the carbon at the biphenyl (B1667301) linkage would be identifiable by their characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

While specific experimental data for this compound is not publicly available, analysis of related compounds such as 2-fluoro-4-nitrobenzoic acid provides a reference for the expected chemical shifts and coupling patterns. google.comnih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₃H₈FNO₄.

The fragmentation pattern, typically studied using techniques like Electron Ionization (EI-MS) or tandem mass spectrometry (MS/MS), would offer structural confirmation. Key expected fragmentation pathways include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) following rearrangement.

Cleavage of the bond between the two aromatic rings.

Fragmentations characteristic of the nitro group, such as the loss of •NO₂ or •NO.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present and their bonding environment.

FTIR Spectrum: The FTIR spectrum would be dominated by strong absorptions corresponding to the key functional groups. A broad O-H stretching band from the carboxylic acid dimer would be expected in the 2500-3300 cm⁻¹ region. A sharp, strong C=O stretching vibration for the carboxyl group should appear around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F bond stretch would also be present, typically in the 1250-1000 cm⁻¹ region.

Raman Spectrum: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations and the symmetric stretch of the nitro group usually produce strong Raman signals. This technique is particularly useful for studying the molecule in a solid state or aqueous solution.

X-ray Crystallography for Solid-State Structure and Intermolecular Hydrogen Bonding Networks

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles.

Conformational Analysis in the Solid State

X-ray crystallography would provide an unambiguous measure of the molecule's conformation in the solid state. A key parameter is the dihedral angle between the two aromatic rings, which defines the twist of the biphenyl system. This angle results from a balance between the steric hindrance of the ortho-substituents and the electronic effects favoring planarity for π-system conjugation. The orientation of the carboxylic acid and nitro groups relative to their respective rings would also be precisely determined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations using DFT would provide a fundamental understanding of the electronic properties of 2-Fluoro-4-(4-nitrophenyl)benzoic acid. This powerful computational method allows for the calculation of the molecule's ground-state electronic structure and various associated properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would indicate the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the electron-withdrawing nature of the nitro group and the fluorine atom would be expected to significantly influence the energies and spatial distributions of these frontier orbitals.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or calculated data for this specific compound were found.

Prediction of Spectroscopic Properties (e.g., NMR, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman) would aid in the structural characterization of the molecule. The calculated spectra could be compared with experimental data to confirm the molecular structure and assign spectral peaks.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | Data Not Available |

| Carboxylic Acid Proton | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or calculated data for this specific compound were found.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map would visualize the charge distribution across the molecule. This analysis would identify the electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. For this compound, negative potential would likely be concentrated around the oxygen atoms of the nitro and carboxyl groups, as well as the fluorine atom, while positive potential would be found around the hydrogen atoms.

Reaction Mechanism Elucidation and Transition State Modeling

For any chemical reaction involving this compound, computational modeling could elucidate the step-by-step reaction mechanism. This involves identifying the structures of reactants, intermediates, transition states, and products. Calculating the activation energies associated with the transition states would provide insights into the reaction kinetics and help to predict the most favorable reaction pathway.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies would aim to establish a mathematical relationship between the molecular structure of this compound and its chemical or material properties. By calculating various molecular descriptors (e.g., topological, electronic, and steric), a predictive model could be developed. This model could then be used to estimate the properties of other, similar compounds without the need for experimental measurements.

Applications in Chemical Synthesis and Advanced Materials Science

2-Fluoro-4-(4-nitrophenyl)benzoic acid as a Versatile Synthetic Intermediate

This compound is a specialty chemical compound valued as a building block in organic synthesis. parchem.com Its molecular structure, which features a biphenyl (B1667301) core with three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—provides multiple reactive sites for constructing more complex molecules. parchem.com The presence of the electron-withdrawing nitro and fluoro groups significantly influences the electronic properties of the molecule, affecting the acidity of the carboxylic acid and the reactivity of the aromatic rings.

The primary utility of this compound lies in its role as a precursor or intermediate. parchem.combldpharm.com The different functional groups can be selectively targeted in chemical reactions. For instance, the nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals and other functional materials. This amino derivative can then undergo a wide range of further reactions, such as diazotization or acylation. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a handle for linking the molecule to other chemical entities. Furthermore, the fluorine atom can potentially be substituted by other nucleophiles under specific reaction conditions, although this is often more challenging than reactions at the other sites.

Applications in Functional Material Development

The unique combination of a biphenyl structure with fluoro and nitro substituents suggests potential for this compound as a building block for advanced functional materials.

There is no specific information in the provided search results indicating the use of this compound as a precursor for optoelectronic materials such as Organic Light Emitting Diodes (OLEDs). While fluorinated and nitro-substituted aromatic compounds are generally of interest in materials science, the direct application of this particular molecule in OLEDs is not documented.

The application of this compound as a direct building block for polymers and coatings is not explicitly detailed in the search results. However, related compounds are noted for their use in the production of advanced materials, including polymers and coatings. For example, the structural analogue 4-Chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated as a versatile building block in solid-phase synthesis to create libraries of heterocyclic compounds, which are important scaffolds in materials and drug discovery. nih.gov This suggests that, by analogy, this compound could potentially serve a similar role in creating specialized polymers if its bifunctional nature (carboxylic acid for polymerization and other groups for functionalization) is exploited.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The design of these ligands is crucial for determining the final structure and properties of the MOF. nih.gov Carboxylic acids are common functional groups used in ligands for MOF synthesis. researchgate.net

While the direct use of this compound as a ligand for synthesizing MOFs is not found in the search results, the use of structurally similar ligands is well-established. For instance, ligands containing nitro groups, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, have been successfully used to construct novel MOFs with interesting topologies and properties like gas adsorption and photoluminescence. nih.gov Similarly, fluorinated linkers are increasingly used to create F-MOFs, where the fluorine atoms can tune the chemical and physical properties of the framework. nih.gov Given these precedents, this compound possesses the necessary functional groups (a carboxylate for binding to metal centers) and modulating groups (fluoro and nitro) to be a candidate ligand for the design of new MOFs.

Use as a Chemical Probe or Reagent in Mechanistic Organic and Analytical Studies

There is no specific evidence in the search results to suggest that this compound is used as a chemical probe or reagent in mechanistic organic or analytical studies. However, related compounds are employed in such applications. For example, 2-fluoro-5-nitrobenzoic acid is used to synthesize fluorescent probes for detecting nucleophiles. ossila.com In these probes, the nitrobenzoic acid moiety is attached to a fluorescent dye, and its ester linkage can be hydrolyzed by specific nucleophiles, leading to a "turn-on" fluorescent signal. ossila.com This principle highlights how the electronic properties of nitro-substituted benzoic acids can be harnessed for analytical purposes.

Advanced Analytical Methodologies for Research and Characterization

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity of 2-Fluoro-4-(4-nitrophenyl)benzoic acid and profiling its related impurities. Commercial-grade batches of this compound are commonly tested for purity by HPLC, with specifications often requiring a purity of ≥98% sigmaaldrich.com. The development of a robust HPLC method is essential for separating the main component from any starting materials, by-products, or degradation products that may be present.

A typical approach for this type of molecule involves a reversed-phase HPLC (RP-HPLC) method. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, usually consisting of an aqueous component (often with a pH-adjusting buffer like formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The highly conjugated system of this compound, containing two aromatic rings, allows for sensitive detection using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. By analyzing the chromatogram, the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Impurity profiling involves identifying and quantifying these minor peaks, which is critical for understanding the synthetic process and ensuring the compound's quality for subsequent use.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Organic modifier and aqueous buffer to elute compounds. |

| Gradient | Isocratic or Gradient Elution | To optimize separation of the main peak from impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | To detect and quantify chromophoric compounds. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

For a more comprehensive characterization, HPLC is often coupled with mass spectrometry (MS) in a "hyphenated" technique known as Liquid Chromatography-Mass Spectrometry (LC-MS), or its tandem version, LC-MS/MS. This powerful combination provides not only separation based on polarity and size (from the LC component) but also mass-to-charge ratio information (from the MS component), enabling unambiguous identification of the compound and its trace-level impurities.

In an LC-MS analysis of this compound, the eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The ESI source would ionize the molecule, likely forming the deprotonated molecule [M-H]⁻ in negative ion mode, which would have a specific mass-to-charge ratio corresponding to its molecular weight. This provides definitive confirmation of the compound's identity. LC-MS/MS takes this a step further by isolating the parent ion and fragmenting it to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for the molecule.

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Determination in Research

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective means for the quantitative determination of this compound in research settings. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The structure of the compound, featuring a nitrophenyl group and a benzoic acid moiety, contains significant chromophores that absorb light in the UV region.

To develop a quantitative spectrophotometric method, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared. The UV spectrum is scanned to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Spectrofluorimetric methods, which measure the fluorescence emitted by a compound after it absorbs light, are generally more sensitive and selective than spectrophotometry. However, not all molecules are naturally fluorescent. The potential for a native fluorescence method would depend on the intrinsic quantum yield of this compound. If the compound is not sufficiently fluorescent, derivatization with a fluorescent tag could be employed, though this adds complexity to the procedure. While these spectroscopic techniques are theoretically well-suited for the analysis of this compound, specific, validated methods have not been detailed in scientific literature.

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Reactivity and Derivatization Pathways

The unique arrangement of a carboxylic acid, a fluoro group, and a nitro group on a biphenyl (B1667301) framework in 2-Fluoro-4-(4-nitrophenyl)benzoic acid presents a rich landscape for chemical transformations. While standard reactions of these functional groups are known, their interplay within this specific molecule could lead to novel reactivity and provide access to a wide array of derivatives.

Future research should systematically explore:

Selective Reduction of the Nitro Group: The conversion of the nitro group to an amine is a critical transformation, yielding 4-(4-aminophenyl)-2-fluorobenzoic acid. This amine derivative is a versatile precursor for amides, sulfonamides, ureas, and heterocycles, significantly expanding the accessible chemical space. Research into chemoselective reduction methods that leave the carboxylic acid and fluoro groups intact is paramount.

Carboxylic Acid Derivatization: Standard transformations of the carboxyl group into esters, amides, and acid halides are foundational. Investigating these reactions on the this compound substrate will be essential for creating libraries of compounds for biological screening or for tuning material properties.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is a potential site for SNAr reactions. Exploration with various nucleophiles (e.g., amines, thiols, alkoxides) could provide a direct route to highly functionalized biphenyl derivatives that are otherwise difficult to synthesize.

Cross-Coupling and Further Aromatic Functionalization: The aromatic rings themselves can be sites for further functionalization through electrophilic substitution, although the existing substituents will heavily influence the regioselectivity.

A systematic study of these pathways will generate a valuable library of derivatives for various applications.

Table 1: Potential Derivatization Reactions and Resulting Compound Classes

| Functional Group Target | Reaction Type | Reagents/Conditions | Resulting Functional Group/Compound Class | Potential Application |

|---|---|---|---|---|

| Nitro Group (-NO₂) | Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) | Pharmaceutical intermediates, dye synthesis |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | Ester (-COOR) | Pro-drugs, liquid crystals |

| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent (e.g., EDC, HATU) | Amide (-CONHR) | Bioactive molecules, polymers |

| Fluoro Group (-F) | Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., R₂NH, RSH), Base | Substituted Amines, Thioethers | Novel material building blocks |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitrated aromatic compounds often involves highly exothermic reactions and the use of hazardous reagents, making batch production challenging. Flow chemistry, which involves performing reactions in continuous-flowing streams through reactors, offers significant advantages in safety, efficiency, and scalability.

Future research should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. This could involve:

Flow Nitration: Developing a continuous flow process for the nitration step in the synthesis of precursors, which would allow for precise temperature control and minimize the risk of runaway reactions.

Flow Cross-Coupling: Implementing the Suzuki or other palladium-catalyzed cross-coupling reactions in a flow setup. This can improve catalyst efficiency, reduce reaction times, and allow for easier purification through in-line separation techniques.

Telescoped Synthesis: Creating a multi-step flow system where the crude output of one reaction is directly fed into the next, minimizing manual handling and purification steps. This would be particularly valuable for creating derivative libraries for high-throughput screening.

The integration of these flow processes with automated robotic systems could enable the rapid, on-demand synthesis of a wide range of analogs for research and development.

Advanced Applications in Supramolecular Chemistry and Nano-Materials

The rigid biphenyl core combined with functional groups capable of forming directional non-covalent interactions makes this compound an attractive building block, or tecton, for supramolecular assembly and the construction of nano-materials.

Emerging research directions include:

Liquid Crystals: The elongated, rigid structure of the biphenyl core is a common feature in liquid crystalline materials. By converting the carboxylic acid to various esters, it may be possible to design and synthesize novel liquid crystals whose phase behavior is tuned by the electronic character of the fluoro and nitro substituents.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for coordinating with metal ions to form MOFs. The functional groups on the biphenyl backbone would line the pores of the resulting framework, allowing for the design of MOFs with specific properties for gas storage, separation, or catalysis.

Self-Assembled Monolayers (SAMs): The molecule could be used to form SAMs on various substrates. The terminal functional group (e.g., the carboxylic acid or a derivative) would anchor to the surface, while the nitrophenyl group would be exposed, allowing for the creation of surfaces with controlled chemical and physical properties.

Organic Gels and Fibers: Through hydrogen bonding (via the carboxylic acid) and π-π stacking (via the biphenyl rings), derivatives of this molecule could self-assemble in solution to form fibrous networks, leading to the creation of functional organic gels.

Predictive Modeling for Structure-Property Relationships in Novel Material Design

Before embarking on extensive and costly laboratory synthesis, computational modeling can provide invaluable insights into the potential properties of this compound and its hypothetical derivatives. Predictive modeling can accelerate the design-build-test-learn cycle for new materials.

Key areas for predictive modeling include:

Quantum Chemistry Calculations: Using Density Functional Theory (DFT) to calculate electronic properties such as the electrostatic potential surface, frontier molecular orbital energies (HOMO/LUMO), and dipole moments. These calculations can predict reactivity and guide the design of derivatives for electronic applications like organic semiconductors.

Molecular Dynamics (MD) Simulations: Simulating the behavior of many molecules together to predict self-assembly tendencies. MD simulations can help identify derivatives that are likely to form stable liquid crystal phases, micelles, or other supramolecular structures.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that correlate calculated molecular descriptors with experimentally determined properties. Once established, these models can rapidly screen large virtual libraries of derivatives to identify candidates with desired properties for synthesis.

Table 2: Predictive Modeling Targets and Potential Impacts

| Modeling Technique | Property to Predict | Potential Application/Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure, Reactivity, Dipole Moment | Guiding synthetic strategy, designing molecules for organic electronics |

| Molecular Dynamics (MD) | Self-Assembly, Phase Behavior | Designing liquid crystals, organic gels, and other nano-materials |

| QSPR Modeling | Solubility, Binding Affinity, Material Properties | Prioritizing synthetic targets for pharmaceuticals and materials science |

Challenges and Opportunities in Sustainable and Economical Production for Research Purposes

For this compound to be widely adopted in research, its synthesis must be both sustainable and economical. Current synthetic routes likely rely on multi-step processes involving expensive catalysts and generating significant waste.

Key challenges and opportunities include:

Catalyst Cost and Recovery: The synthesis of the biphenyl core likely involves a palladium-catalyzed cross-coupling reaction. A major challenge is the high cost of palladium and its potential leaching into the final product. Research into using more abundant and cheaper base-metal catalysts (e.g., nickel, copper) or developing highly efficient, recyclable palladium catalyst systems presents a significant opportunity.

Atom Economy and Waste Reduction: Traditional syntheses of functionalized aromatics can have poor atom economy. Developing more direct C-H activation/functionalization methods to build the molecule would be a major step towards a greener process.

Safer Reagents and Solvents: Reducing the reliance on hazardous reagents and volatile organic solvents is crucial. Exploring synthesis in greener solvents like water, supercritical CO₂, or bio-derived solvents could drastically improve the environmental footprint of the production process. rsc.org

Lignin-Based Feedstocks: A long-term opportunity lies in developing synthetic routes that start from renewable feedstocks. Lignin, a complex polymer rich in aromatic units, can be broken down into benzoic acid derivatives. rsc.org While challenging, creating a pathway from such renewable sources to complex molecules like this compound represents a paradigm shift in sustainable chemical manufacturing. rsc.org

Table 3: Sustainability Challenges and Potential Solutions

| Challenge | Conventional Approach | Sustainable Opportunity/Solution |

|---|---|---|

| Catalyst Cost | Homogeneous Palladium Catalysts | Heterogeneous/recyclable catalysts, base-metal catalysts (Ni, Cu) |

| Waste Generation | Multi-step synthesis with protecting groups | C-H activation, one-pot reactions, flow chemistry |

| Hazardous Reagents | Strong acids/bases, toxic solvents | Biocatalysis, use of greener solvents (e.g., water, ionic liquids) |

| Petroleum Feedstocks | Benzene, Toluene (B28343) | Valorization of biomass, such as lignin-derived platform chemicals rsc.org |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-fluoro-4-(4-nitrophenyl)benzoic acid be optimized for high yield and purity?

- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility during electrophilic aromatic substitution. Control temperature (typically 80–120°C) to balance reaction rate and side-product formation. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : and NMR to confirm fluorine positioning and aromatic substitution patterns.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with carboxylic acid groups) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm, NO asymmetric stretch at ~1520 cm) .

Q. How should researchers handle discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-validate using multiple analytical methods (e.g., DSC for melting point, LC-MS for purity). Compare data with structurally similar compounds (e.g., 2-fluoro-4-nitrobenzoic acid, CAS 403-24-7) to identify substituent effects on physical properties .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and fluorine groups influence electrophilic substitution reactivity?

- Methodological Answer : The nitro group at the para position deactivates the benzene ring, directing subsequent substitutions to the meta position relative to itself. Fluorine’s inductive effect further polarizes the ring, favoring reactions at positions with lower electron density. Computational studies (DFT) can map electron density distributions to predict regioselectivity .

Q. What strategies are recommended for assessing biological activity in drug discovery contexts?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases, leveraging the compound’s aromatic and acidic motifs.

- Cell-based models : Evaluate cytotoxicity (e.g., MTT assay) and anti-inflammatory potential (e.g., TNF-α suppression in macrophages). Include positive controls (e.g., aspirin for COX inhibition) to benchmark activity .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing nitro with methyl or methoxy groups) and compare:

- Bioactivity : Measure IC values in target assays.

- Physicochemical properties : LogP (lipophilicity) and pKa (acidity) to correlate with membrane permeability .

- Data Table Example :

| Substituent Position | Group | LogP | IC (COX-2) |

|---|---|---|---|

| 4-Nitro | NO | 2.1 | 15 µM |

| 4-Methyl | CH | 3.0 | >100 µM |

Q. What experimental controls are critical when reconciling contradictory bioactivity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤0.1%). Validate purity via HPLC (>95%) to rule out impurities as confounding factors. Replicate experiments with independent synthetic batches .

Q. How can computational modeling predict binding modes with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 from PDB ID 3LN1). Prioritize binding poses where the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., Arg120) .

Q. What mechanistic insights can be gained from studying degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.